Solvolysis Mechanism Reversal: Ionization Pathway Dominance vs. Ethyl Chloroformate
In a direct head-to-head comparison using the extended Grunwald–Winstein equation across 21 solvents at 25.0 °C, ethyl chlorothioformate (S-ethyl isomer) exhibits a dominant ionization pathway (l = 0.66, m = 0.93), whereas ethyl chloroformate (CAS 541-41-3) proceeds predominantly via an addition–elimination channel (l = 1.56, m = 0.55) [1]. This mechanistic reversal means that for the majority of solvent environments, the chlorothioformate reacts via rate-determining ionization to form an acylium ion, while the chloroformate requires bimolecular nucleophilic attack at the carbonyl carbon. Only in methanol, ethanol, and 90% aqueous ethanol does the chlorothioformate shift to a bimolecular pathway. This sulfur-for-oxygen substitution at the carbonyl position fundamentally reprograms the solvent sensitivity and rate law of acyl transfer reactions.
| Evidence Dimension | Dominant solvolysis mechanism (l, m sensitivity parameters from extended Grunwald-Winstein equation) |
|---|---|
| Target Compound Data | Ionization pathway dominant: l = 0.66, m = 0.93 (S-ethyl isomer; class-level inference for O-ethyl isomer) |
| Comparator Or Baseline | Ethyl chloroformate: addition-elimination dominant: l = 1.56, m = 0.55 |
| Quantified Difference | Mechanism reversal; l parameter decreases from 1.56 to 0.66; m increases from 0.55 to 0.93 upon S-for-O substitution |
| Conditions | Solvolysis in 21 pure and binary aqueous-organic solvents at 25.0 °C; Grunwald-Winstein correlation analysis (Kevill & D'Souza, 1998) |
Why This Matters
A researcher selecting a reagent for acyl transfer chemistry must know whether the reaction will follow an ionization or addition-elimination pathway, as this dictates solvent choice, temperature control, and susceptibility to competing nucleophiles—the chlorothioformate's ionization dominance offers an orthogonal reactivity profile to chloroformates.
- [1] Kevill, D. N.; D'Souza, M. J. Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate. J. Org. Chem. 1998, 63 (7), 2120–2124. DOI: 10.1021/jo9714270. View Source
